4-methylnaphthalene-1-sulfonyl chloride chemical properties
4-methylnaphthalene-1-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 4-Methylnaphthalene-1-sulfonyl Chloride: Properties, Synthesis, and Applications
Introduction
4-Methylnaphthalene-1-sulfonyl chloride stands as a significant, albeit specialized, reagent in the landscape of organic synthesis and drug discovery. It synergistically combines the rigid, lipophilic naphthalene scaffold with the highly reactive sulfonyl chloride functional group. The naphthalene core is a privileged structure in medicinal chemistry, known for its ability to engage in π-stacking interactions with biological targets and is a component of numerous FDA-approved drugs.[1] The sulfonyl chloride moiety serves as a versatile chemical handle, primarily for the synthesis of sulfonamides—a class of compounds with a vast range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-methylnaphthalene-1-sulfonyl chloride. Moving beyond a simple recitation of facts, we will delve into the causality behind its synthesis and reactivity, offer detailed, field-proven protocols for its use, and contextualize its role as both a building block for novel chemical entities and a derivatizing agent for sensitive analytical applications.
Section 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is foundational to its effective use in a laboratory setting. These properties dictate storage conditions, solvent choices, and the analytical methods required for reaction monitoring and quality control.
Physicochemical Data
The key physicochemical properties of 4-methylnaphthalene-1-sulfonyl chloride are summarized in the table below. It is crucial to note that while some data is experimentally derived, values such as the octanol-water partition coefficient are often computationally estimated.
| Property | Value | Source(s) |
| CAS Number | 10447-11-7 | [5][6] |
| Molecular Formula | C₁₁H₉ClO₂S | [5][6] |
| Molecular Weight | 240.71 g/mol | [5][6] |
| Physical Form | Solid | [7] |
| IUPAC Name | 4-methylnaphthalene-1-sulfonyl chloride | [5] |
| Synonyms | 1-(Chlorosulfonyl)-4-methylnaphthalene | [5][6] |
| XLogP3 (Computed) | 3.6 | [5] |
| Exact Mass | 240.001178 g/mol | [5][8] |
Note: The compound is classified as a Dangerous Good for transport and is known to be moisture-sensitive, hydrolyzing to the corresponding sulfonic acid.[2][7]
Spectroscopic Signature
Spectroscopic analysis is indispensable for confirming the identity and purity of 4-methylnaphthalene-1-sulfonyl chloride. The expected spectral characteristics are detailed below.
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. The most diagnostic peaks arise from the sulfonyl chloride moiety.
-
1370-1410 cm⁻¹ & 1166-1204 cm⁻¹: These two strong, sharp absorption bands are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively. Their presence is a primary indicator of the compound's integrity.
-
~3050 cm⁻¹ & ~2920 cm⁻¹: Aromatic C-H stretching and methyl C-H stretching, respectively.
-
~1600 cm⁻¹ & ~1500 cm⁻¹: Aromatic C=C stretching vibrations from the naphthalene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides a detailed map of the carbon and hydrogen framework. While a publicly available, experimentally verified spectrum is not readily available, the expected chemical shifts can be reliably predicted based on the analysis of analogous structures like 1-methylnaphthalene and other aryl sulfonyl chlorides.[9][10]
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~8.2-8.8 ppm: Three downfield multiplets corresponding to the protons on the naphthalene ring that are most deshielded by the electron-withdrawing sulfonyl chloride group and ring anisotropy.
-
δ ~7.5-7.8 ppm: Three multiplets from the remaining aromatic protons.
-
δ ~2.8 ppm: A sharp singlet corresponding to the three protons of the methyl group.
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~125-140 ppm: Multiple signals corresponding to the ten carbons of the naphthalene ring. The carbon directly attached to the sulfonyl chloride group (C1) and the quaternary carbons will be the most downfield.
-
δ ~20 ppm: A single signal for the methyl carbon.
-
Mass Spectrometry (MS): Electron Impact (EI-MS) would reveal the molecular weight and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A distinct cluster of peaks around m/z 240 and 242, with an approximate 3:1 intensity ratio, which is the classic isotopic signature for a compound containing one chlorine atom (³⁵Cl and ³⁷Cl).
-
Key Fragments:
-
m/z 205 [M-Cl]⁺: Loss of the chlorine radical.
-
m/z 141 [M-SO₂Cl]⁺: Loss of the chlorosulfonyl radical, resulting in the 4-methylnaphthalenyl cation.
-
Section 2: Synthesis and Purification
The most reliable and common laboratory synthesis of aryl sulfonyl chlorides involves the direct chlorination of the corresponding sulfonic acid. This two-step approach, starting from 1-methylnaphthalene, is generally preferred for its high yield and purity control.
Synthesis Pathway Overview
The synthesis proceeds via two distinct stages:
-
Electrophilic Sulfonation: 1-methylnaphthalene is reacted with a sulfonating agent (e.g., concentrated sulfuric acid) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The substitution occurs preferentially at the C1 (alpha) position due to kinetic control and the activating nature of the methyl group.
-
Chlorination: The resulting 4-methylnaphthalene-1-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid into the desired sulfonyl chloride.
Caption: Synthetic workflow for 4-methylnaphthalene-1-sulfonyl chloride.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. Successful formation of the intermediate sulfonic acid salt in Step 1 ensures the starting material for Step 2 is correct, and the final workup for the sulfonyl chloride is designed to remove all acidic byproducts.
Materials:
-
1-Methylnaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride (NaCl)
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step 1: Preparation of Sodium 4-methylnaphthalene-1-sulfonate
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Sulfonation: Add 1-methylnaphthalene (0.1 mol) to the flask. Slowly and with caution, add concentrated sulfuric acid (0.12 mol) while stirring. The mixture will heat up.
-
Heating: Heat the mixture in an oil bath at 80°C for 2 hours. The progress can be monitored by taking a small aliquot, diluting it in water, and checking for the disappearance of the insoluble 1-methylnaphthalene layer.
-
Quenching and Precipitation: Allow the reaction to cool to room temperature. Carefully and slowly pour the viscous solution into a beaker containing 500 mL of ice-cold saturated sodium chloride solution while stirring vigorously.
-
Isolation: The sodium salt of the sulfonic acid will precipitate as a solid. Isolate the solid by vacuum filtration and wash it thoroughly with more cold saturated NaCl solution to remove excess sulfuric acid.
-
Drying: Dry the isolated sodium 4-methylnaphthalene-1-sulfonate in a vacuum oven at 100°C overnight. The product should be a fine, dry powder.
Step 2: Conversion to 4-Methylnaphthalene-1-sulfonyl chloride
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases).
-
Chlorination: Place the dried sodium 4-methylnaphthalene-1-sulfonate (from Step 1) in the flask. Add thionyl chloride (0.3 mol, a significant excess) and a catalytic amount of DMF (3-4 drops).
-
Heating: Gently reflux the suspension for 3-4 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.
-
Removal of Excess Reagent: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). Causality: This step is critical as any remaining thionyl chloride will complicate the workup.
-
Workup: Cautiously add 100 mL of ice-cold water to the residue. The sulfonyl chloride will precipitate. Stir for 15 minutes to hydrolyze any remaining reactive species.
-
Extraction: Extract the product into dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities. A final wash with brine (1 x 50 mL) is recommended.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylnaphthalene-1-sulfonyl chloride as a solid.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
Section 3: Chemical Reactivity and Handling
Core Reactivity: Nucleophilic Substitution
The dominant chemical behavior of 4-methylnaphthalene-1-sulfonyl chloride is its susceptibility to attack by nucleophiles at the electrophilic sulfur atom. This results in the displacement of the chloride ion, which is an excellent leaving group. The most common and synthetically valuable reaction is with primary or secondary amines to form stable sulfonamides.[11]
Caption: General mechanism for sulfonamide formation.
This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. Expertise Insight: The base serves two critical roles: first, it neutralizes the HCl byproduct that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic. Second, for primary or secondary amines, the base can deprotonate the nitrogen after initial sulfonylation, increasing the yield in some cases.
Hydrolysis and Safe Handling
Like most sulfonyl chlorides, 4-methylnaphthalene-1-sulfonyl chloride is highly sensitive to moisture. It readily hydrolyzes in the presence of water to form the corresponding 4-methylnaphthalene-1-sulfonic acid and HCl. This degradation pathway underscores the need for stringent handling procedures.
Safety and Handling Precautions:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Handling: All manipulations should be performed under anhydrous conditions. Use oven-dried glassware and anhydrous solvents.
-
Personal Protective Equipment (PPE): Due to its corrosive nature (H314: Causes severe skin burns and eye damage), always handle the compound in a fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7] In case of contact, immediately flush the affected area with copious amounts of water.
Section 4: Core Applications in Drug Development
The unique properties of 4-methylnaphthalene-1-sulfonyl chloride make it a valuable tool in two primary areas of drug development: as a derivatizing agent for bioanalysis and as a structural scaffold in medicinal chemistry.
Application as a Derivatizing Agent for HPLC
Many drug candidates, particularly those containing secondary amine functionalities, lack a strong chromophore or fluorophore, making their detection by HPLC with UV or fluorescence detectors challenging. Pre-column derivatization with a reagent like 4-methylnaphthalene-1-sulfonyl chloride introduces a large, UV-active naphthalene ring system, dramatically enhancing detection sensitivity.[12]
Workflow for Amine Derivatization:
Caption: Experimental workflow for HPLC pre-column derivatization.
Protocol: Derivatization of a Secondary Amine for HPLC-UV Analysis This protocol is designed to be robust and provides a clear endpoint by quenching the reaction, ensuring reproducible results.
-
Preparation of Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of the amine-containing analyte in acetonitrile.
-
Reagent Solution: Prepare a 10 mg/mL solution of 4-methylnaphthalene-1-sulfonyl chloride in anhydrous acetonitrile. Trustworthiness: This solution should be prepared fresh daily to prevent degradation due to trace moisture.
-
Base: Use pyridine or triethylamine.
-
-
Derivatization Reaction:
-
In a 1.5 mL autosampler vial, add 100 µL of the analyte stock solution (or a dilution thereof).
-
Add 200 µL of the reagent solution.
-
Add 50 µL of pyridine.
-
Cap the vial tightly and vortex for 10 seconds.
-
-
Incubation: Place the vial in a heating block or water bath set to 60°C for 30 minutes.
-
Quenching: Remove the vial and allow it to cool to room temperature. Add 500 µL of a 50:50 mixture of water and acetonitrile to quench the reaction by hydrolyzing any remaining sulfonyl chloride.
-
Analysis: The sample is now ready for injection into the HPLC system. The derivatized analyte will have a significantly longer retention time on a reversed-phase column (e.g., C18) and will be readily detectable by a UV detector at ~254 nm or a fluorescence detector.
Use as a Scaffold in Medicinal Chemistry
The 4-methylnaphthalene-1-sulfonamide core is an attractive scaffold for building new therapeutic agents. The sulfonamide linker is a stable, effective hydrogen bond acceptor, and the naphthalene moiety can be tailored to fit into hydrophobic pockets of target proteins. Research has shown that naphthalene-sulfonamide derivatives can act as potent antagonists of chemokine receptors like CCR8, which are implicated in inflammatory diseases and cancer.[13] The synthesis involves reacting 4-methylnaphthalene-1-sulfonyl chloride with a diverse library of amines to rapidly generate a set of candidate molecules for screening in biological assays.
Conclusion
4-Methylnaphthalene-1-sulfonyl chloride is more than just a chemical intermediate; it is an enabling tool for both analytical chemists and medicinal chemists. Its well-defined reactivity, anchored by the sulfonyl chloride group, allows for the reliable synthesis of sulfonamides and the sensitive detection of otherwise invisible analytes. The inherent biological relevance of the naphthalene scaffold ensures its continued importance in the design of next-generation therapeutics. By understanding its fundamental properties and employing robust, validated protocols, researchers can fully leverage the potential of this versatile reagent in the pursuit of scientific discovery.
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Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
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- Asolkar, R. N., et al. (1991). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
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